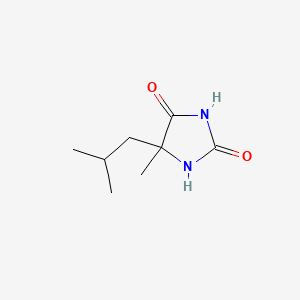

N-(4-甲氧基-2-甲基-6-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" is a chemical compound that belongs to a broad class of organic compounds, often involved in pharmaceutical and chemical research for its diverse chemical and biological properties. Similar compounds have been studied for their roles as intermediates in the synthesis of dyes, drugs, and other functional materials.

Synthesis Analysis

The synthesis of compounds closely related to "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" often involves catalytic hydrogenation and reductive carbonylation processes. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino derivative has been achieved using novel Pd/C catalysts with high activity and selectivity (Zhang Qun-feng, 2008). Moreover, reductive carbonylation has been used to convert nitrobenzene derivatives to acetamide compounds, demonstrating the versatility of palladium(II)-complex catalysis in achieving high selectivity for desired products (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Molecular Structure Analysis

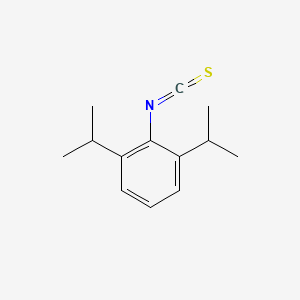

The molecular structure of acetamide derivatives, including those similar to "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide," is characterized by their amide functional groups, aromatic rings, and substituents like methoxy and nitro groups. These structural features significantly influence the compound's physical and chemical properties. For instance, solvatochromism studies reveal how substituents affect the molecule's interaction with solvents and its overall stability (I. G. Krivoruchka et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" and its analogs often involves reactions at the amide group and the aromatic ring. These compounds can participate in nucleophilic substitution, electrophilic substitution, and hydrogenation reactions, depending on the substituents' nature and position on the aromatic ring. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration, demonstrating the reactivity of the aromatic nitro and amide groups (Zhang Da-yang, 2004).

科学研究应用

Application in Material Science

Methods of Application/Experimental Procedures : The methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the application of “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” in Material Science are not specified in the source .

Application in Synthesis and Crystallization

Methods of Application/Experimental Procedures : 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic was allowed to react with 2.46 g (24 mmol) of acetic anhydride for 18 h at room temperature .

Results/Outcomes : The results or outcomes obtained from the synthesis and crystallization of “N-(4-methoxy-2-nitrophenyl)acetamide” are not specified in the source .

Application in Crystallography

Methods of Application/Experimental Procedures : Single crystals of the compound were grown from an aqueous solution and analyzed by X-ray diffraction .

Results/Outcomes : The analysis revealed that the three substituents vary in the degree of lack of planarity with the central phenyl ring . The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .

Application in Synthesis of Marine Natural Products

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the application of “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” in the synthesis of marine natural products are not specified in the source .

Application in Synthesis of Zirconium (IV) Complex

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the synthesis of the zirconium (IV) complex using “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” are not specified in the source .

Application in Synthesis of Indole Derivatives

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the synthesis of indole derivatives using “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” are not specified in the source .

安全和危害

属性

IUPAC Name |

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-8(16-3)5-9(12(14)15)10(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJQUJCGUCWUKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250321 |

Source

|

| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | |

CAS RN |

500562-84-5 |

Source

|

| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500562-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)